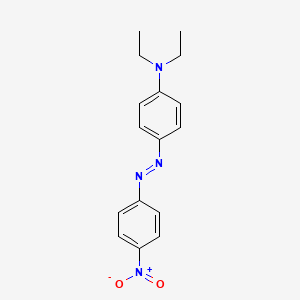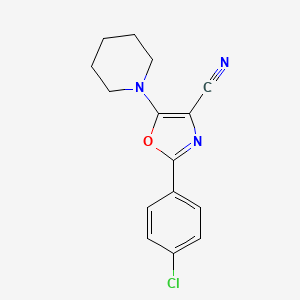
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile is a member of 1,3-oxazoles.
Scientific Research Applications
Synthesis and Antifungal Activity
Compounds similar to 2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile have been synthesized and evaluated for their antifungal activities. For example, a study synthesized amino-4-(4-chlorophenyl)-7-hydrazino-8H-pyrazolo(4,3-e)(1,2,4)triazolo(1,5-a)pyridine-5-carbonitrile and related compounds, which were screened for antifungal activity (Ibrahim et al., 2008).
Dopamine Receptor Ligands
Research indicates the potential of related compounds as ligands for human dopamine receptors. A study identified 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole as a ligand with moderate affinity for human dopamine D4 receptors, suggesting the importance of the 4-chlorophenyl and 4-substituted piperidine groups in the molecule (Rowley et al., 1997).
Drug Candidates for Type II Diabetes
Compounds containing the 4-chlorophenyl and piperidinyl groups have been synthesized and evaluated for their potential as drug candidates for type II diabetes. A study synthesized S-substituted derivatives of 1,2,4-triazol-3-thiol, including 5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl} -4-phenyl-4H -1,2,4-triazol3-thiol, and found them to be potent inhibitors of the α-glucosidase enzyme, suggesting potential use in type II diabetes treatment (Aziz ur-Rehman et al., 2018).
Synthesis of Fused Heterobicyclic Systems
Another study focused on synthesizing fused heterobicyclic systems containing 1,2,4-triazolo/1,2,4-triazinopyridinone moieties, starting from compounds similar to the given chemical. These compounds were evaluated for their antimicrobial activity, suggesting their potential application in developing new antimicrobial agents (Abdel-Monem, 2004).
Antimicrobial Activities
A study on the synthesis and antimicrobial activities of new 1,2,4-Triazole derivatives, including compounds with the 4-chlorophenyl group, indicated potential antimicrobial applications. The synthesized compounds were screened for their effectiveness against various microorganisms (Bektaş et al., 2007).
EGFR Inhibitors in Cancer Treatment
Derivatives of benzimidazole, including those with the 4-chlorophenyl group, were studied for their potential as EGFR inhibitors in cancer treatment. The study involved molecular docking and density functional theory analyses to investigate the anti-cancer properties of these compounds (Karayel, 2021).
Spectroscopic and Structural Analyses
Research on spectroscopic and structural analyses of compounds similar to the given chemical, like 4-(4-chlorophenyl)-2-oxo-1,2,5,6-tetrahydrobenzo[h]quinoline-3-carbonitrile, has been conducted. These studies provide insights into the molecular structure and properties of such compounds, which can be relevant for their application in various fields of research (Wazzan et al., 2016).
properties
Product Name |
2-(4-Chlorophenyl)-5-(1-piperidinyl)-4-oxazolecarbonitrile |
|---|---|
Molecular Formula |
C15H14ClN3O |
Molecular Weight |
287.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-piperidin-1-yl-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C15H14ClN3O/c16-12-6-4-11(5-7-12)14-18-13(10-17)15(20-14)19-8-2-1-3-9-19/h4-7H,1-3,8-9H2 |
InChI Key |
WQKOIGIXISYXPV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



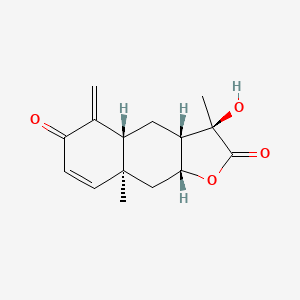
![(1S,9R,10R,12S)-12-Hydroxy-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2,4-dien-6-one](/img/structure/B1196779.png)
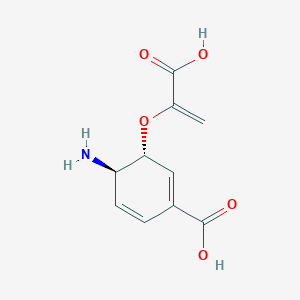
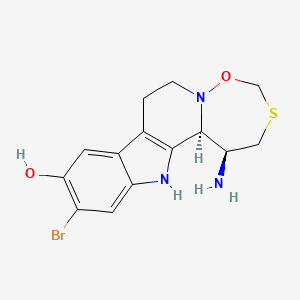
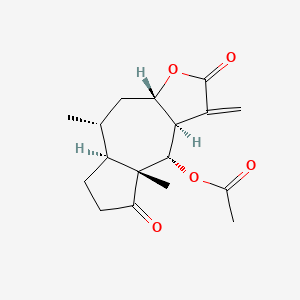
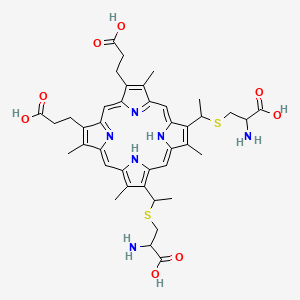

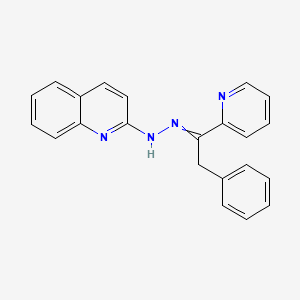

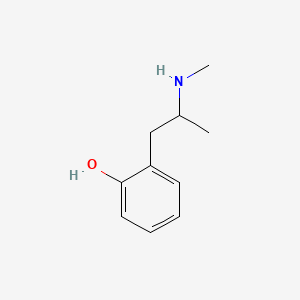

![methyl (1R,10S,12S,13R,21R,22S,23R,24R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-6,17-dioxo-10-(3,4,5-trimethoxy-4,6-dimethyloxan-2-yl)oxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-13-carboxylate](/img/structure/B1196800.png)
